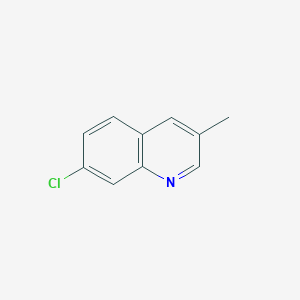

7-Chloro-3-methylquinoline

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

7-chloro-3-methylquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN/c1-7-4-8-2-3-9(11)5-10(8)12-6-7/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKYHSWFYBFHXKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C(C=C2)Cl)N=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Studies of 7 Chloro 3 Methylquinoline Systems

Theoretical Investigations of Reactivity Descriptors

Computational chemistry provides powerful tools for understanding and predicting the chemical behavior of molecules. For quinoline (B57606) systems, theoretical studies are instrumental in elucidating reactivity patterns, guiding synthetic efforts, and explaining observed phenomena.

Density Functional Theory (DFT) Calculations on Quinoline Reactivity

Density Functional Theory (DFT) has become a primary method for studying the electronic structure and reactivity of organic molecules, including quinoline derivatives. researchgate.netnih.gov DFT calculations allow for the determination of various molecular properties and reactivity descriptors that offer insights into chemical behavior. researchgate.net

A pertinent example is the theoretical study of quinmerac (B26131) (7-chloro-3-methylquinoline-8-carboxylic acid), a close analog of this compound. researchgate.netuaeh.edu.mx Using DFT methods at the B3LYP/6-311++G(2d,2p) level of theory, researchers have calculated electronic energies and other descriptors to analyze its reactivity. researchgate.net These calculations provide a foundational understanding of how the chloro and methyl substituents on the quinoline core influence its electronic distribution and susceptibility to chemical attack. researchgate.netresearchgate.net The choice of functional and basis set, such as B3LYP with 6-311++G(d,p) or similar, is crucial for obtaining accurate results that correlate well with experimental data. arabjchem.orgdergipark.org.truantwerpen.be

Theoretical calculations for quinmerac have been performed to determine its electronic energies in both gas and aqueous phases, providing insight into the molecule's stability.

Table 1: Calculated Electronic Energies for Quinmerac

| Phase | E(N) (Hartrees) | E(N-1) (Hartrees) | E(N+1) (Hartrees) |

|---|---|---|---|

| Gas | -1045.340 | -1045.074 | -1045.352 |

| Aqueous | -1045.358 | -1045.093 | -1045.368 |

Data sourced from a study on quinmerac at the MP2/6-311++G(d,p)//B3LYP/6-311++G(2d,2p) level of theory. researchgate.net

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Chemical Potentials

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (ΔEH-L) is an indicator of the molecule's kinetic stability. arabjchem.orgresearchgate.net

For quinoline derivatives, the distribution and energies of these orbitals determine the molecule's reactive behavior. researchgate.netrjptonline.org In a study of 5,7-dichloro-8-hydroxy-2-methylquinoline, the HOMO was found to be delocalized over the entire molecule except for the methyl group, while the LUMO was delocalized over the entire quinoline ring system. researchgate.net This distribution suggests that charge transfer occurs within the whole molecule. researchgate.net

Analysis of quinmerac provides specific values for these reactivity descriptors. researchgate.net The chemical potential (μ) indicates the tendency of electrons to escape, while global hardness (η) measures the resistance to charge transfer. researchgate.net A higher chemical potential and lower hardness suggest greater reactivity. The global electrophilicity index (ω) quantifies the electrophilic nature of the molecule. researchgate.net

Table 2: Reactivity Descriptors for Quinmerac (Energies in eV)

| Phase | I | A | µ | η | ω | ΔEH-L |

|---|---|---|---|---|---|---|

| Gas | 7.23 | 0.33 | -3.78 | 3.45 | 2.07 | 6.90 |

| Aqueous | 7.18 | 0.27 | -3.72 | 3.45 | 2.01 | 6.91 |

I = Ionization Potential, A = Electron Affinity, µ = Chemical Potential, η = Global Hardness, ω = Global Electrophilicity Index, ΔEH-L = HOMO-LUMO Gap. Data sourced from a study on quinmerac. researchgate.net

These theoretical values indicate that the molecule is more likely to act as an electron acceptor (electrophile) than an electron donor (nucleophile). researchgate.net The HOMO-LUMO gap being large suggests significant stability. uantwerpen.be

Fukui Function Analysis for Predicting Electrophilic, Nucleophilic, and Free Radical Attack Sites

The Fukui function is a local reactivity descriptor derived from DFT that helps to identify the most reactive sites within a molecule for different types of attacks. researchgate.net It quantifies the change in electron density at a specific point in the molecule when the total number of electrons is changed. There are three main types of Fukui functions:

f+ (for nucleophilic attack): Indicates sites most susceptible to attack by a nucleophile.

f- (for electrophilic attack): Indicates sites most susceptible to attack by an electrophile.

f0 (for radical attack): Indicates sites most susceptible to attack by a free radical.

For quinmerac (this compound-8-carboxylic acid), Fukui function analysis has been used to predict its reactive behavior. uaeh.edu.mxresearchgate.netresearchgate.net The calculations predict that electrophilic and free radical attacks are most likely to occur at the C2 position, leading to aromatic substitution. researchgate.net This suggests that dechlorination at the C7 position would not be the initial step in an electrophilic reaction pathway. researchgate.net Conversely, the analysis points to the nitrogen atom in the quinoline ring as a likely site for nucleophilic attack, which could result in the cleavage of the C=N bond. uaeh.edu.mxresearchgate.netresearchgate.net

Table 3: Condensed Fukui Function (fk) Values for Selected Atoms in Quinmerac

| Atom | fk+ (Nucleophilic Attack) | fk- (Electrophilic Attack) | fk0 (Radical Attack) |

|---|---|---|---|

| N1 | 0.119 | 0.003 | 0.061 |

| C2 | 0.039 | 0.126 | 0.082 |

| C7 | 0.024 | 0.015 | 0.019 |

Data sourced from a study on quinmerac. researchgate.net

The results from the Fukui function analysis provide a detailed map of reactivity across the molecule, offering predictions that can be tested experimentally.

Reaction Pathways and Transformation Mechanisms

The theoretical descriptors of reactivity find practical application in understanding and predicting the outcomes of chemical reactions. For halogenated quinolines like this compound, the primary reaction pathways involve transformations at the aromatic rings and at the site of the halogen substituent.

Electrophilic Aromatic Substitution Reactions of Halogenated Quinolines

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds. wikipedia.org The reaction involves an electrophile replacing an atom, typically hydrogen, on the aromatic ring. byjus.com The general mechanism proceeds in two steps: formation of a positively charged intermediate (an arenium ion), followed by the removal of a proton to restore aromaticity. wikipedia.orgsavemyexams.com

In quinoline systems, the presence of the nitrogen atom deactivates the pyridine (B92270) ring towards electrophilic attack, while the benzene (B151609) ring is generally more reactive. Substituents on the ring, such as the chloro and methyl groups in this compound, further influence the rate and regioselectivity of the reaction. The chlorine atom is a deactivating group but directs incoming electrophiles to the ortho and para positions. The methyl group is an activating group, also directing ortho and para.

Theoretical studies on quinmerac predict that electrophilic attacks are likely to cause aromatic substitutions. uaeh.edu.mxresearchgate.net Common electrophilic substitution reactions include:

Nitration: Introduction of a nitro (-NO2) group, typically using a mixture of concentrated nitric and sulfuric acids. wikipedia.org

Halogenation: Introduction of a halogen (e.g., Br, Cl), often catalyzed by a Lewis acid. wikipedia.org

Sulfonation: Introduction of a sulfonic acid (-SO3H) group using fuming sulfuric acid. wikipedia.org

Friedel-Crafts Reactions: Alkylation or acylation of the ring using an alkyl halide or acyl halide with a Lewis acid catalyst like AlCl3. wikipedia.org Direct chloromethylation of quinoline, for instance, can yield 7-(chloromethyl)quinoline.

The precise location of substitution on the this compound backbone would depend on the interplay between the directing effects of the existing chloro and methyl groups and the inherent reactivity of the quinoline nucleus.

Nucleophilic Substitution Reactions Involving the Chlorine Atom

The chlorine atom on the quinoline ring is susceptible to displacement by nucleophiles, primarily through a nucleophilic aromatic substitution (SNAr) mechanism. This pathway is particularly favored when the halogen is attached to a carbon atom in an electron-poor aromatic system. tandfonline.com The quinoline ring, with its electronegative nitrogen atom, creates fractional positive charges on certain carbon atoms, making it susceptible to nucleophilic attack. tandfonline.comsemanticscholar.org

In dichloroquinoline derivatives like 4,7-dichloroquinoline (B193633), studies have shown that nucleophilic substitution occurs regioselectively. tandfonline.com The chlorine at the C4 position is significantly more reactive towards nucleophiles than the chlorine at the C7 position. tandfonline.comsemanticscholar.org This enhanced reactivity at C4 is attributed to the strong electron-withdrawing effect of the adjacent nitrogen atom, which stabilizes the Meisenheimer complex intermediate formed during the SNAr reaction. tandfonline.commdpi.com Bond dissociation energy calculations also support this, showing a lower energy for breaking the C4-Cl bond compared to the C7-Cl bond. semanticscholar.org

However, nucleophilic displacement of a chlorine atom at the C7 position is also possible, though it may require more forcing conditions or specific substrates. mdpi.com The reactivity can be influenced by the leaving group's ability; for example, an ethylthio group at position C2 was found to be more readily displaced by hydrazinolysis than a chloro group at the same position. mdpi.com Reactions involving the displacement of the chlorine atom in 7-chloroquinoline (B30040) derivatives have been used to synthesize a variety of compounds by reacting them with nucleophiles such as amines, thiols, and alcohols. rsc.orgnih.gov

Theoretical predictions for quinmerac suggest a competing reaction pathway where a nucleophile attacks the nitrogen atom, leading to ring cleavage. uaeh.edu.mxresearchgate.net This highlights that the ultimate reaction pathway for this compound in the presence of a nucleophile may depend on the specific nucleophile used and the reaction conditions.

Oxidation and Reduction Pathways of the Quinoline Ring

The chemical behavior of the this compound scaffold is characterized by the reactivity of its heterocyclic quinoline core. The quinoline ring system can undergo both oxidation and reduction reactions, leading to a variety of derivatives. These transformations are fundamental in the synthesis of new chemical entities and are influenced by reaction conditions and the nature of the substituents on the ring.

Oxidation Pathways

The oxidation of the quinoline ring in derivatives like this compound can proceed through several pathways, primarily targeting the nitrogen atom or the carbocyclic ring, depending on the oxidant and reaction conditions.

A primary oxidation pathway involves the nitrogen atom of the pyridine ring. The oxidation of quinoline and its substituted derivatives, including 7-chloroquinoline, with Bromamine-B (BAB) in an acidic medium (HClO₄) has been studied kinetically. ijirset.com The reaction follows first-order kinetics with respect to both the oxidant [BAB] and the quinoline substrate. The principal product of this reaction is the corresponding Quinoline-N-oxide. ijirset.com Similarly, other oxidizing agents like hydrogen peroxide, peracids (such as m-CPBA), and N-hydroxyphthalimide in an oxygen-rich environment are known to convert quinoline derivatives to their respective N-oxides. smolecule.comnih.gov

Another significant oxidation pathway involves the degradation of the ring system or the oxidation of ring substituents. For instance, the direct oxidation of 7-chloro-3,8-dimethylquinoline (B3058645) using strong oxidizing agents like nitric acid in the presence of sulfuric acid and a vanadium(V) oxide catalyst results in the selective oxidation of the methyl group at the 8-position to a carboxylic acid, yielding this compound-8-carboxylic acid. google.com This demonstrates that under specific catalytic conditions, substituents can be oxidized without cleaving the quinoline ring. Furthermore, studies on the degradation of quinoline in acidic solutions using advanced oxidation processes, such as those involving sulfate (B86663) radicals (SO₄⁻), show that the quinoline ring can be opened, leading to its removal from the solution. rsc.org

Enzymatic oxidation presents an alternative, highly selective pathway. Enzymes like quinoline 2-oxidoreductase can catalyze the hydroxylation of the quinoline ring at the C-2 position to form 2-quinolinone. rsc.org

Reduction Pathways

Reduction of the quinoline ring typically involves the hydrogenation of the pyridine portion of the molecule, as it is more susceptible to reduction than the benzene ring. Catalytic hydrogenation is a common method to achieve this transformation. For example, 7-chloro-2-methylquinoline (B49615) can be reduced to 7-chloro-2-methyl-1,2,3,4-tetrahydroquinoline. This selective hydrogenation of the nitrogen-containing ring is a key step in the synthesis of various saturated heterocyclic systems. The choice of reducing agent, such as sodium borohydride (B1222165) or lithium aluminum hydride, can also be employed to achieve similar reductions.

Cycloaddition Reactions in Quinoline Derivatization

Cycloaddition reactions are powerful tools for constructing complex molecular architectures from simpler precursors. For quinoline derivatives, these reactions provide an efficient route to synthesize fused polycyclic systems and introduce stereochemical complexity.

[4+2] Cycloaddition Reactions

The [4+2] cycloaddition, or Diels-Alder reaction, is a well-established method for forming six-membered rings. In quinoline synthesis, this can be applied in a variety of ways. Lewis acid-catalyzed [4+2] cycloaddition reactions have been investigated for the synthesis of quinoline derivatives. tandfonline.com Metal-free protocols have also been developed, for example, using readily available 2-aminobenzaldehydes and ketones to construct the quinoline skeleton. nih.govacs.org These reactions proceed via condensation followed by an intramolecular [4+2] cycloaddition and subsequent oxidation/aromatization. Another approach involves the reaction of 2-arylisatogens with styrenes, catalyzed by Bismuth(III) triflate (Bi(OTf)₃), which proceeds through a formal [4+2]-cycloaddition to yield 2,4-diarylquinolines. acs.org

[2+2] Cycloaddition Reactions

More recently, photochemical methods have enabled dearomative cycloaddition reactions of the quinoline ring. Energy transfer-mediated cascade reactions involving a dearomative [2+2] cycloaddition have been developed for quinoline derivatives. researchgate.netnsf.gov In this type of reaction, a photosensitizer excites the protonated quinoline to its triplet state, which then undergoes a [2+2] cycloaddition with an alkene. nsf.gov Research has shown that 7-chloroquinoline is a suitable substrate for these transformations. For example, its reaction with 2-chloropropene (B1346963) under acidic conditions with an Iridium-based photosensitizer leads to a cascade [2+2] cycloaddition/cyclopropanation, yielding a structurally complex pyridine-fused 6-5-4-3 ring system with high diastereoselectivity. researchgate.net This highlights the utility of the chloro-substituted quinoline core in accessing unique three-dimensional scaffolds. researchgate.netnsf.gov

| Reaction Type | Quinoline Substrate Example | Reagent | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| [4+2] Cycloaddition | 2-Aminobenzaldehydes | Ketones | Metal-free | Substituted Quinolines | nih.gov, acs.org |

| Formal [4+2] Cycloaddition | 2-Arylisatogens | Styrenes | Bi(OTf)₃ | 2,4-Diarylquinolines | acs.org |

| [2+2] Cycloaddition/ Cyclopropanation | 6-Chloroquinoline | 2-Chloropropene | Ir[dF(CF₃)ppy]₂dtbbpy / Visible Light | Pyridine-fused 6-5-4-3 ring system | researchgate.net |

| [2+2] Cycloaddition/ Cyclopropanation | 7-Chloroquinoline | Alkene | Energy Transfer | Fused 2D/3D Rings | nsf.gov |

Influence of Substituents on Reaction Selectivity and Rate

The reactivity of the quinoline nucleus, and consequently the selectivity and rate of its reactions, is significantly modulated by the electronic and steric properties of its substituents. In this compound, the interplay between the electron-withdrawing chloro group and the electron-donating methyl group dictates its chemical behavior.

The nitrogen atom in the quinoline ring withdraws electron density, making the ring system relatively electron-deficient. numberanalytics.com The effect of additional substituents is positional and depends on their electronic nature.

Electron-Withdrawing Groups (EWGs): Halogens, such as the chloro group at the 7-position, are EWGs. They pull electron density away from the ring system, generally decreasing the ring's reactivity towards electrophilic attack. biosynce.com This effect is evident in oxidation reactions. A kinetic study on the oxidation of various substituted quinolines by Bromamine-B showed that the rate of oxidation for 7-chloroquinoline is lower than that of unsubstituted quinoline. The observed order of reaction rates was: 7-hydroxyquinoline (B1418103) > 7-aminoquinoline (B1265446) > quinoline > 7-chloroquinoline. ijirset.com This demonstrates the deactivating effect of the chloro substituent on this specific oxidation reaction.

Electron-Donating Groups (EDGs): Alkyl groups, such as the methyl group at the 3-position, are EDGs. They push electron density into the quinoline ring, which generally enhances its reactivity towards electrophiles. numberanalytics.combiosynce.com

The combined effect of the chloro and methyl groups in this compound results in a complex reactivity profile. The methyl group at the 3-position is on the pyridine ring, while the chloro group at the 7-position is on the carbocyclic ring. Theoretical studies on the hydrodenitrogenation (HDN) of quinolines have shown that a methyl group on the pyridine ring (at the β-C position, like in 3-methyl-quinoline) can increase the steric hindrance around the C=C bond, making the subsequent C-N bond cleavage more difficult. mdpi.com

Steric factors also play a crucial role in directing reactions. For instance, in Iridium-catalyzed C-H borylation of quinolines, the regioselectivity is often dominated by steric hindrance. kiku.dk Reactions tend to occur at the least sterically hindered positions. While specific data for this compound is not detailed, studies on related compounds show that substituents direct borylation away from adjacent positions. For example, 4,7-dichloroquinoline undergoes borylation exclusively at the 3-position, ortho to the chlorine at C4, indicating a preference for reaction on the heteroaromatic ring despite the presence of deactivating groups. kiku.dk This highlights that electronic effects, while present, can be overridden by steric demands of the catalytic system.

| Substituent | Position in this compound | Electronic Effect | Influence on Reactivity | Reference |

|---|---|---|---|---|

| -Cl | 7 | Electron-withdrawing, deactivating | Decreases rate of oxidation compared to unsubstituted quinoline. | ijirset.com |

| -CH₃ | 3 | Electron-donating, activating | Can increase steric hindrance for certain catalytic reactions involving the pyridine ring. | mdpi.com |

Strategic Derivatization and Structure Activity Relationship Sar Studies of 7 Chloro 3 Methylquinoline Analogues

Introduction of Diverse Functional Groups

The derivatization of 7-chloro-3-methylquinoline at various positions allows for a systematic investigation of structure-activity relationships (SAR). By introducing a range of functional groups, researchers can probe the electronic and steric requirements for optimal biological activity.

Carboxylic Acid Derivatives (e.g., this compound-8-carboxylic acid)

The introduction of a carboxylic acid group, particularly at the 8-position to yield this compound-8-carboxylic acid, is a significant modification. This derivative, also known as Quinmerac (B26131), is a notable herbicide. The synthesis of this compound can be achieved through the direct oxidation of the corresponding 8-methylquinoline (B175542) compound in the presence of sulfuric acid and a heavy metal catalyst. google.com An alternative route involves the oxidation of 8-bromomethyl-7-chloro-3-methylquinoline. chemicalbook.com The presence of the carboxylic acid group imparts specific chemical properties, including the ability to form salts and potential for fluorescence. ontosight.ai The biological activities associated with quinoline (B57606) carboxylic acids are broad, with studies indicating potential antimicrobial, antimalarial, and anticancer properties. ontosight.ai

Table 1: Synthesis and Properties of this compound-8-carboxylic acid

| Property | Description | Reference(s) |

| IUPAC Name | This compound-8-carboxylic acid | fluorochem.co.uk |

| CAS Number | 90717-03-6 | fluorochem.co.uk |

| Molecular Formula | C₁₁H₈ClNO₂ | ontosight.ai |

| Synthesis | Direct oxidation of 7-chloro-3,8-dimethylquinoline (B3058645). google.com | google.com |

| Biological Activity | Herbicide (Quinmerac). Potential antimicrobial, antimalarial, and anticancer properties. ontosight.ai | ontosight.ai |

Aldehyde and Carbaldehyde Derivatives

The introduction of an aldehyde or carbaldehyde group onto the quinoline ring provides a versatile chemical handle for further synthetic transformations. For instance, 2-chloroquinoline-3-carbaldehydes can be synthesized from the corresponding acetanilides via the Vilsmeier-Haack reaction. researchgate.net These aldehyde derivatives can undergo a variety of reactions, including oxidation to carboxylic acids and reduction to alcohols. researchgate.net Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, have been successfully employed to synthesize polysubstituted quinoline-3-carbaldehydes. nih.gov These compounds serve as precursors for a range of other derivatives and have been investigated for their photophysical properties. nih.gov

Table 2: Reactions of Quinoline Carbaldehydes

| Reaction Type | Reagents and Conditions | Product Type | Reference(s) |

| Oxidation | Permanganate | Carboxylic Acids | researchgate.net |

| Reduction | Metallic sodium in methanol (B129727)/ethanol (B145695) | Alcohols | researchgate.net |

| Suzuki-Miyaura Coupling | Arylboronic acids, Pd catalyst, base | Triarylquinoline-3-carbaldehydes | nih.gov |

| Condensation | Amines | Schiff Bases | semanticscholar.org |

Amine and Substituted Amine Analogues

The introduction of amino and substituted amino groups can significantly influence the biological properties of the this compound scaffold. The synthesis of amino derivatives often involves the reaction of a chloro-substituted quinoline with an appropriate amine. For example, 4-azido-7-chloroquinoline can be synthesized from 4,7-dichloroquinoline (B193633) and sodium azide (B81097), which then serves as a precursor for triazole-linked amine derivatives. mdpi.com These modifications are explored for a variety of therapeutic applications, including the development of agents against multidrug-resistant tuberculosis. ijshr.com

Heterocyclic Fused Systems (e.g., Imidazoles, Triazoles, Pyrazoles, Thiazoles, Oxadiazoles)

Fusing additional heterocyclic rings to the this compound core can lead to novel compounds with unique three-dimensional structures and biological activities.

Imidazoles: Imidazo[4,5-c]quinoline derivatives have been synthesized and evaluated for their ability to modulate Toll-like receptor 7 (TLR7). nih.gov The synthesis often starts from a substituted quinolin-4-ol. nih.gov

Triazoles: Triazoloquinolines can be synthesized by reacting 2-chloroquinolines with sodium azide. sciensage.info Another approach involves the reaction of 2-chloroquinoline (B121035) with semicarbazide. epo.org These compounds have shown potential as antimicrobial agents. sciensage.info

Pyrazoles: Pyrazolo[4,3-f]quinolines are an important class of heterocycles with reported anti-inflammatory, antifungal, and anticancer properties. purdue.edu Their synthesis can be achieved through multicomponent reactions. purdue.edu Pyrazolo[3,4-b]quinolines are also of interest for their potential as pharmaceutical agents. mdpi.com

Thiazoles: Thiazolo[4,5-h]quinoline can be synthesized through multi-step pathways, often involving the cyclization of an amino-thiocyanoisoquinoline intermediate. cdnsciencepub.com Thiazolo[4,5-c]quinoline-4(5H)-ones have also been prepared via palladium-catalyzed coupling reactions. acs.orgacs.org These fused systems are investigated for a range of biological activities. smolecule.com

Oxadiazoles: Substituted oxadiazolyl quinolines have been synthesized and screened for their antimicrobial activity. researchgate.netscispace.com The synthesis can involve the cyclization of hydrazide-hydrazone precursors.

N-Oxide Derivatives of this compound

The N-oxidation of the quinoline nitrogen atom is a common strategy to alter the electronic properties and reactivity of the ring system. Quinoline N-oxides can be prepared by treating the parent quinoline with an oxidizing agent such as m-chloroperoxybenzoic acid (mCPBA). nih.gov The resulting N-oxide can then serve as a key intermediate for further functionalization. For example, reaction with phosphorus oxychloride (POCl₃) can introduce a chlorine atom at the 2-position. nih.gov

Positional Isomer Effects on Molecular Properties and Activities

The position of substituents on the quinoline ring can have a profound impact on the molecule's properties and biological activity. This phenomenon, known as positional isomerism, is a critical consideration in drug design and SAR studies. dergipark.org.tr For instance, the position of a chlorine atom on the 2-methylquinoline (B7769805) scaffold can alter the electronic effects within the ring, leading to different reactivities in electrophilic substitution reactions.

Studies on a series of 7-substituted-aryl quinolines have demonstrated that modifications to the ring system are tolerated and can influence binding affinity to specific receptors. nih.gov The structure-activity relationship of 7-chloro-4-(phenylselanyl) quinoline and its analogues revealed that the insertion of different substituents significantly alters its antinociceptive and anti-inflammatory efficacy. nih.gov These findings underscore the importance of systematically exploring positional isomerism to fine-tune the desired biological response.

Table 3: Comparison of Positional Isomers of Chloro-2-methylquinoline

| Compound | Chlorine Position | Potential Effect on Reactivity | Reference(s) |

| 7-Chloro-2-methylquinoline (B49615) | 7 | Electron-withdrawing effect influences ring electrophilicity. | nih.gov |

| 5-Chloro-2-methylquinoline | 5 | Different electronic effects compared to the 7-chloro isomer, potentially leading to divergent reaction pathways. |

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern drug design, providing mathematical models that correlate the chemical structure of a compound with its biological activity. dovepress.com These models are instrumental in predicting the activity of novel compounds, thereby streamlining the drug discovery process.

Computational modeling plays a pivotal role in predicting how modifications to the this compound scaffold will impact its biological efficacy. Techniques such as 3D-QSAR, which includes Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are widely employed. dovepress.comnih.gov These methods generate 3D models that visualize the impact of steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields on the compound's activity. bohrium.comnih.gov

For instance, in the development of antimalarial agents, 3D-QSAR models have been constructed using large datasets of quinoline derivatives. nih.gov These models have demonstrated high statistical validation, indicating their predictive power. nih.gov The contour maps generated from these analyses guide chemists in designing new analogues with enhanced activity by highlighting regions where specific physicochemical properties are favorable or unfavorable for biological interaction. bohrium.com For example, a CoMSIA model might reveal that a bulky, hydrophobic group is preferred at a particular position on the quinoline ring, while a hydrogen bond donor is detrimental at another. nih.govbohrium.com This level of detail allows for the rational design of more potent compounds.

Molecular docking is another powerful computational tool used to predict the binding orientation and affinity of a ligand to its target protein. bohrium.comtandfonline.com In the context of quinoline derivatives, docking studies have been used to validate QSAR models and to understand the key interactions at the molecular level. For example, docking of quinoline-based inhibitors into the active site of enzymes like dihydroorotate (B8406146) dehydrogenase has revealed crucial hydrogen bonding and hydrophobic interactions that are essential for their inhibitory activity. tandfonline.com

Both ligand-based and structure-based design principles are integral to the strategic derivatization of this compound analogues.

Ligand-based design is employed when the 3D structure of the biological target is unknown. This approach relies on the analysis of a set of molecules known to interact with the target. By identifying the common structural features, or pharmacophore, responsible for the desired biological activity, new molecules with similar properties can be designed. dovepress.com For this compound derivatives, this could involve identifying that the 7-chloro substituent and the 3-methyl group are part of the core pharmacophore for a specific activity. Subsequent derivatization would then focus on other positions of the quinoline ring to optimize secondary interactions.

Structure-based design , on the other hand, is utilized when the 3D structure of the target protein has been determined, often through X-ray crystallography or NMR spectroscopy. This allows for the rational design of ligands that can fit precisely into the target's binding site. nih.gov For example, in the design of inhibitors for dihydroorotate dehydrogenase, the crystal structure of the enzyme in complex with a quinoline-based inhibitor can reveal opportunities for new interactions. nih.gov Researchers can then design analogues with strategically placed functional groups to form additional hydrogen bonds or hydrophobic interactions with specific amino acid residues in the binding pocket, thereby increasing binding affinity and potency. nih.gov

A study on quinoline carboxylic acid derivatives as dihydroorotate dehydrogenase inhibitors illustrates this principle effectively. nih.gov Guided by the structure of the enzyme's binding pocket, researchers designed analogues to form new hydrogen bonds with specific residues. This led to the discovery of potent inhibitors, and a co-crystal structure of one of the new analogues with the enzyme confirmed that the designed interaction was achieved. nih.gov

Research into the structure-activity relationships of substituted quinolines has yielded valuable insights. For example, in a series of 4-aminoquinolines, it was found that a substituent at the 3-position of the quinoline ring was critical for antagonist potency against the α2C-adrenoceptor. acs.org This highlights the importance of systematic derivatization to probe the SAR of the quinoline scaffold.

The table below presents data on the derivatization of a quinoline core and the resulting biological activity, illustrating the principles of SAR.

| Compound | R1-substituent (Position) | R2-substituent (Position) | Biological Activity (IC50 in nM) |

| Parent Quinoline | H | H | 110 |

| Analogue 1 | H | 4-fluorophenyl (4) | 64 |

| Analogue 2 | H | Phenyl (4) | 97 |

| Analogue 3 | Phenyl (extended from quinoline) | H | 1040 |

This table is a representative example based on SAR principles described in the literature. nih.gov The parent compound shows a baseline activity. Introducing a phenyl or a substituted phenyl group at position 4 (Analogue 1 and 2) maintains or slightly improves potency, demonstrating tolerance for substitution at this position. nih.gov However, extending the phenyl ring away from the quinoline core (Analogue 3) leads to a significant decrease in activity, indicating a size limitation for substitutions at this position. nih.gov

Role As a Versatile Synthon in Advanced Chemical Synthesis

Precursor in Pharmaceutical Research and Development

The quinoline (B57606) scaffold is a prominent feature in a wide array of biologically active compounds and approved pharmaceutical agents. ontosight.airesearchgate.net Consequently, 7-chloro-3-methylquinoline serves as a crucial starting material in the synthesis of novel drug candidates with potential therapeutic applications for various diseases. lookchem.com Its derivatives have been investigated for a range of pharmacological activities, including antimicrobial, antimalarial, and anticancer properties. ontosight.aiontosight.ai

The development of new antimalarial drugs is a significant area of research where this compound and its analogs play a vital role. The 7-chloroquinoline (B30040) moiety is a key structural component of widely used antimalarial drugs like chloroquine (B1663885). scielo.brnih.gov Researchers have synthesized numerous derivatives by modifying the side chains attached to the quinoline ring to overcome drug resistance and improve efficacy. For instance, novel quinolinotriazole hybrids have been synthesized from 4,7-dichloroquinoline (B193633) and have shown promising in vitro activity against chloroquine-resistant strains of Plasmodium falciparum. scielo.br Additionally, the synthesis of N1-(7-chloro-4-quinolyl)-1,4-bis(3-aminopropyl)piperazine derivatives has been explored to develop compounds with a higher selectivity index than chloroquine. nih.gov

In the realm of anticancer research, quinoline-based compounds have demonstrated potential by interacting with biological targets to inhibit cancer cell growth. ontosight.aiontosight.ai Furthermore, derivatives of this compound have been explored for their potential as leukotriene D4 receptor antagonists, which are relevant in the treatment of asthma. acs.org The synthesis of imidazole (B134444) derivatives from 2-chloro-7-methyl-3-formylquinoline has also yielded compounds with significant antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.net

The versatility of the 7-chloroquinoline core allows for the synthesis of a diverse library of compounds for biological screening. For example, a series of N-[(2-chloro-7-methylquinolin-3-yl)methyl] amine derivatives were designed and synthesized as potential antimycotic agents. researchgate.net These studies highlight the importance of this compound as a foundational molecule in the quest for new and improved therapeutic agents.

Building Block for Agrochemicals

The utility of this compound extends into the agrochemical industry, where it serves as a key building block for the synthesis of new pesticides and herbicides. lookchem.comsmolecule.com The unique chemical structure of this compound contributes to the development of innovative crop protection agents designed to enhance crop yields and protect against various pests and diseases. lookchem.com

A notable example of an agrochemical derived from a related structure is Quinmerac (B26131), which is this compound-8-carboxylic acid. nih.gov Quinmerac is a selective residual herbicide used to control broad-leaved weeds in crops such as cereals, oilseed rape, and sugar beet. nih.govherts.ac.uk It functions as a synthetic auxin, a class of plant growth regulators. nih.gov The synthesis of Quinmerac can be achieved through the direct oxidation of the corresponding 8-methylquinoline (B175542) compound. google.com

The development of such agrochemicals relies on the specific substitution pattern of the quinoline ring, which influences the compound's biological activity and selectivity. The presence of the chlorine atom at the 7-position and the methyl group at the 3-position are critical for the herbicidal activity of compounds like Quinmerac. nih.gov The ability to further modify the this compound structure allows for the creation of a range of potential agrochemical candidates with varied properties and target specificities. smolecule.com

Intermediate in the Synthesis of Organic Dyes and Pigments

This compound and its derivatives are valuable intermediates in the production of organic dyes and pigments. lookchem.comlookchem.com The quinoline ring system, with its extended π-electron system, is a common chromophore found in many classes of dyes. The specific substituents on the ring, such as the chloro and methyl groups in this compound, can modulate the electronic properties of the molecule and, consequently, its color and other tinctorial properties.

These quinoline-based dyes can find applications in various industries, including textiles, plastics, and printing inks. lookchem.com The versatility of the this compound structure allows for the synthesis of a wide spectrum of colors by introducing different functional groups through chemical reactions. lookchem.com For example, the chlorine atom can be substituted with other groups to tune the final color of the dye.

Applications in Broader Chemical Investigations and Novel Compound Discovery

Beyond its specific applications in pharmaceuticals, agrochemicals, and dyes, this compound is a valuable tool for broader chemical investigations and the discovery of novel compounds. lookchem.com Its unique structure and reactivity make it an interesting subject for studying various chemical reactions and exploring new synthetic pathways. lookchem.comniscpr.res.in

The quinoline core can be functionalized at multiple positions, allowing for the creation of a diverse range of derivatives. niscpr.res.in For example, Vilsmeier-Haack reaction conditions can be used to introduce a formyl group at the 3-position of N-arylacetamides, leading to the synthesis of 2-chloro-3-formylquinolines, which are themselves versatile synthons for further chemical transformations. niscpr.res.inajpamc.com These formylquinolines can be converted into other functional groups like nitriles or used in condensation reactions to build more complex heterocyclic systems. niscpr.res.in

The compound and its derivatives are also used in fundamental research. For instance, some quinoline derivatives are utilized as fluorescent probes in biological assays to study enzyme activity and investigate interactions with various biological targets. evitachem.com This application aids in a deeper understanding of disease mechanisms at the molecular level. The exploration of reactions such as nucleophilic substitution and cross-coupling with this compound and its analogs continues to be an active area of research, leading to the synthesis of novel molecules with potentially interesting and useful properties. smolecule.comscilit.com

Advanced Spectroscopic and Structural Elucidation Techniques for 7 Chloro 3 Methylquinoline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural determination of organic molecules, including 7-Chloro-3-methylquinoline. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms within a molecule. For quinoline (B57606) derivatives, aromatic protons typically resonate in the downfield region of the spectrum, generally between δ 7.0 and 8.9 ppm. The specific chemical shifts and coupling patterns are influenced by the electronic effects of substituents on the quinoline ring. uncw.edu

In the case of this compound, the methyl group protons would appear as a singlet in the upfield region, typically around 2.0-3.0 ppm. The aromatic protons on the quinoline core will exhibit a complex splitting pattern due to spin-spin coupling. The proton at position 4, for instance, is influenced by the neighboring nitrogen atom and would show a distinct chemical shift. uncw.edu The presence of the chlorine atom at position 7 will deshield adjacent protons, causing them to resonate at a higher frequency.

For example, in a related compound, 2-chloro-7-methyl-3-({4-[(4-nitrophenoxy)methyl]-1H-1,2,3-triazol-1-yl}methyl)quinoline, the methyl group at position 7 appears as a singlet at δ 2.57 ppm. researchgate.net The aromatic protons show distinct signals, such as the one at δ 7.94 ppm (s, 1H) and δ 7.66 ppm (d, 1H, J = 8.3 Hz), which can be correlated to specific positions on the quinoline ring. researchgate.net

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| CH₃ (at C7) | 2.57 | s | - |

| Aromatic H | 7.94 | s | - |

| Aromatic H | 7.80 | s | - |

| Aromatic H | 7.66 | d | 8.3 |

| Aromatic H | 7.42 | d | 8.3 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. Due to the wide range of chemical shifts (0-220 ppm), it is rare for signals to overlap, allowing for the identification of each unique carbon atom. libretexts.org The chemical shifts in ¹³C NMR are significantly affected by the electronegativity of substituents. libretexts.org

For this compound, the carbon of the methyl group would appear at the most upfield position. The carbons of the quinoline ring will resonate in the aromatic region (typically 100-150 ppm). libretexts.org The carbon atom bonded to the chlorine (C-7) will experience a downfield shift due to the electronegativity of the halogen. Similarly, the carbons adjacent to the nitrogen atom will also be deshielded.

In the ¹³C NMR spectrum of a derivative, 2-chloro-7-methyl-3-({4-[(4-nitrophenoxy)methyl]-1H-1,2,3-triazol-1-yl}methyl)quinoline, the methyl carbon at position 7 resonates at δ 27.5 ppm. researchgate.net The aromatic carbons of the quinoline ring appear at various positions, including δ 148.9, 147.9, 142.7, 140.8, 138.8, 130.2, 127.4, 125.3, and 123.5 ppm. researchgate.net

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| CH₃ (at C7) | 27.5 |

| Aromatic C | 123.5 |

| Aromatic C | 125.3 |

| Aromatic C | 127.4 |

| Aromatic C | 130.2 |

| Aromatic C | 138.8 |

| Aromatic C | 140.8 |

| Aromatic C | 142.7 |

| Aromatic C | 147.9 |

| Aromatic C | 148.9 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning proton and carbon signals and elucidating complex molecular structures.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton couplings within a molecule. For this compound, COSY would reveal the coupling between adjacent protons on the quinoline ring, helping to trace the connectivity of the aromatic system. ijpsdronline.com

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates proton signals with the carbon signals to which they are directly attached. sdsu.edu This is invaluable for assigning carbon signals based on their known proton assignments. For instance, the proton signal of the methyl group would show a correlation to the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons that are two or three bonds away. sdsu.edu This technique is crucial for piecing together the entire molecular structure by identifying long-range connectivities. For example, HMBC correlations from the methyl protons could help confirm the assignment of the C-3 carbon and adjacent quaternary carbons. In the analysis of 2-chloro-8-methyl-3-formylquinoline, HMBC studies showed that the H-5, H-6, and H-7 protons have multiple correlations with carbon atoms, which was instrumental in confirming the structure. ijpsdronline.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. mvpsvktcollege.ac.in

For this compound, the IR spectrum would exhibit characteristic bands for the aromatic C-H stretching vibrations typically appearing in the 3000-3100 cm⁻¹ region. mvpsvktcollege.ac.in The C=C stretching vibrations of the aromatic quinoline ring are expected to appear in the 1500-1600 cm⁻¹ range. mvpsvktcollege.ac.in The C-H bending vibrations for the aromatic ring are observed in the 675-710 cm⁻¹ region. mvpsvktcollege.ac.in The presence of the methyl group would be indicated by C-H stretching vibrations around 2850-3000 cm⁻¹. mvpsvktcollege.ac.in The C-Cl stretching vibration is typically found in the broad region between 850 and 550 cm⁻¹. arabjchem.org

In a study of halogenated quinoline derivatives, the C=C stretching of the quinolinyl ring appeared around 1557–1558 cm⁻¹. nih.gov

| Vibrational Mode | Frequency Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch (Methyl) | 2850 - 3000 |

| Aromatic C=C Stretch | 1500 - 1600 |

| Aromatic C-H Bend | 675 - 710 |

| C-Cl Stretch | 550 - 850 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. savemyexams.com

For this compound, the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic [M+2] peak will be observed at two mass units higher than the molecular ion peak, with an intensity of about one-third of the M⁺ peak. neu.edu.tr

Fragmentation of the molecular ion can provide further structural information. Common fragmentation pathways for quinoline derivatives may involve the loss of the methyl group or the chlorine atom. For instance, in the mass spectrum of 2-Amino-7-chloro-3-ethyl-8-methylquinoline, a fragmentation pattern corresponding to the loss of HCl was observed.

| Ion | Description | Key Feature |

|---|---|---|

| [M]⁺ | Molecular Ion | Corresponds to the molecular weight of the compound. |

| [M+2]⁺ | Isotope Peak | Presence of a chlorine atom, with an intensity of ~33% of the [M]⁺ peak. neu.edu.tr |

| Fragment Ions | Result from the cleavage of bonds in the molecular ion. | Can indicate the loss of substituents like the methyl group or chlorine atom. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from the ground state to higher energy excited states. tanta.edu.eg This technique is particularly useful for analyzing compounds with chromophores, such as the aromatic system of quinoline. tanta.edu.eg

The UV-Vis spectrum of this compound is expected to show strong absorbance in the 250–300 nm range due to π→π* transitions within the aromatic system. vulcanchem.com The benzene (B151609) ring in quinoline exhibits intense absorption bands around 180 nm and 200 nm, and a weaker band at approximately 260 nm, all associated with the π-system. up.ac.za The exact positions and intensities of the absorption maxima (λmax) can be influenced by the substituents on the quinoline ring and the solvent used. tanta.edu.eg Halogen substituents on an aromatic ring can cause a red shift (bathochromic shift) in the absorption bands.

| Transition Type | Approximate Wavelength Range (nm) | Associated Moiety |

|---|---|---|

| π→π | ~200 | Quinoline Ring |

| π→π | ~260 | Quinoline Ring |

| π→π* | 250 - 300 | Substituted Quinoline System |

X-ray Diffraction for Solid-State Structural Determination

X-ray diffraction is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific single-crystal X-ray structure for the parent compound, this compound, is not detailed in the surveyed literature, analysis of its derivatives provides significant insight into the molecular geometry and intermolecular interactions that characterize this class of compounds. The solid-state structures of closely related molecules, such as 2-chloro-7-methylquinoline-3-carbaldehyde (B1581332) and 1-[(2-chloro-7-methyl-3-quinolyl)methyl]pyridin-2(1H)-one, have been successfully elucidated, revealing key structural features.

For instance, the crystal structure of 2-chloro-7-methylquinoline-3-carbaldehyde was determined to be in the monoclinic space group P21/n. researchgate.net The quinoline ring system in these derivatives is typically planar or nearly planar. researchgate.netnih.gov In the case of 1-[(2-chloro-7-methyl-3-quinolyl)methyl]pyridin-2(1H)-one, the quinoline ring system is essentially planar, with a maximum deviation of only 0.021 Å. nih.gov

The packing of these molecules in the crystal lattice is governed by a combination of intermolecular forces. In the structure of 1-[(2-chloro-7-methyl-3-quinolyl)methyl]pyridin-2(1H)-one, intermolecular C—H⋯O hydrogen bonds and weak π–π stacking interactions, with centroid–centroid distances between 3.6083 Å and 3.7218 Å, are observed. nih.gov Such non-covalent interactions are crucial for the stabilization of the crystal structure. nih.govrasayanjournal.co.in The study of these derivatives demonstrates the utility of X-ray diffraction in confirming molecular identity, determining conformation, and understanding the supramolecular architecture of substituted quinolines. rasayanjournal.co.inbohrium.com

Table 1: Crystallographic Data for this compound Derivatives

| Parameter | 2-Chloro-7-methylquinoline-3-carbaldehyde researchgate.net | 1-[(2-Chloro-7-methyl-3-quinolyl)methyl]pyridin-2(1H)-one nih.gov |

|---|---|---|

| Chemical Formula | C₁₁H₈ClNO | C₁₆H₁₃ClN₂O |

| Molecular Weight | 205.63 | 284.73 |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P21/n | C2/c |

| a (Å) | 15.458 (3) | 11.8934 (3) |

| b (Å) | 3.9382 (8) | 11.1092 (3) |

| c (Å) | 16.923 (3) | 21.2858 (6) |

| β (º) | 112.854 (3) | 102.413 (3) |

| Volume (ų) | 949.3 (3) | 2746.67 (13) |

| Z | 4 | 8 |

| Temperature (K) | 290 | 295 |

| Radiation (λ, Å) | Mo Kα (0.71073) | Mo Kα (0.71073) |

Advanced Computational Spectroscopic Predictions

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting and interpreting the spectroscopic properties of quinoline derivatives. researchgate.netdergipark.org.tr These methods allow for the calculation of molecular structures, vibrational frequencies (FT-IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis), which complement and guide experimental findings. researchgate.netresearchgate.net

Theoretical studies on isomers and derivatives, such as 2-chloro-3-methylquinoline (B1584123) and 2-chloro-7-methylquinoline-3-carbaldehyde, demonstrate the power of this approach. researchgate.netdergipark.org.tr DFT calculations, often using the B3LYP functional combined with basis sets like 6-311++G(d,p), are employed to optimize the molecular geometry and predict vibrational wavenumbers. researchgate.netdergipark.org.trdergipark.org.tr The predicted vibrational spectra are often scaled to correct for anharmonicity and systematic errors, leading to excellent agreement with experimental data. dergipark.org.tr

For NMR predictions, the Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate ¹H and ¹³C chemical shifts. researchgate.netmdpi.comnih.gov These theoretical shifts, when compared to experimental spectra recorded in solution, aid in the definitive assignment of resonances and structural confirmation. mdpi.com

Electronic properties and UV-Vis absorption spectra are investigated using Time-Dependent DFT (TD-DFT). dergipark.org.trscm.com This method provides information on excitation energies, oscillator strengths, and the nature of electronic transitions, such as the Highest Occupied Molecular Orbital (HOMO) to Lowest Unoccupied Molecular Orbital (LUMO) transitions. dergipark.org.trresearchgate.net For example, a TD-DFT study on 2-chloro-7-methylquinoline-3-carbaldehyde calculated the excitation energies for its cis and trans conformers to be 3.84 eV and 3.75 eV, respectively. dergipark.org.tr Such computational analyses are crucial for understanding the electronic structure and photophysical properties of these molecules. chemrevlett.com

Table 2: Comparison of Experimental and Calculated Data for a Related Chloroquinoline Derivative (6-Chloroquinoline)

| Spectroscopic Data | Method | Value |

|---|---|---|

| Selected Vibrational Frequencies (cm⁻¹) | Experimental (FT-IR) dergipark.org.tr | 3070 (C-H stretch) |

| Calculated (DFT/B3LYP/6-311++G(d,p)) dergipark.org.tr | 3072 (C-H stretch) | |

| Experimental (FT-IR) dergipark.org.tr | 1592 (C-C stretch) | |

| Calculated (DFT/B3LYP/6-311++G(d,p)) dergipark.org.tr | 1594 (C-C stretch) | |

| Selected ¹H NMR Chemical Shifts (ppm) | Experimental (in DMSO) researchgate.net | 8.88 (H2) |

| Calculated (GIAO/B3LYP/6-311++G(d,p)) researchgate.net | 8.95 (H2) | |

| Experimental (in DMSO) researchgate.net | 7.64 (H3) | |

| Calculated (GIAO/B3LYP/6-311++G(d,p)) researchgate.net | 7.71 (H3) | |

| Selected ¹³C NMR Chemical Shifts (ppm) | Experimental (in DMSO) researchgate.net | 150.8 (C2) |

| Calculated (GIAO/B3LYP/6-311++G(d,p)) researchgate.net | 155.1 (C2) | |

| Experimental (in DMSO) researchgate.net | 122.3 (C3) |

Future Research Directions and Emerging Applications in Chemical Science

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The synthesis of quinoline (B57606) derivatives has traditionally relied on classic methods like the Skraup, Doebner-von Miller, and Friedländer reactions. researchgate.net However, these methods often suffer from harsh reaction conditions, the use of toxic reagents, and limited efficiency. researchgate.net Modern research is focused on developing greener and more sustainable synthetic protocols.

Recent advancements have highlighted the use of alternative energy sources and eco-friendly catalysts. For instance, microwave-assisted synthesis and the use of recyclable solid acid catalysts like Nafion NR50 have been employed for the Friedländer synthesis of quinolines, offering environmentally benign reaction pathways. benthamdirect.commdpi.com For compounds related to 7-Chloro-3-methylquinoline, specific and efficient methods are being developed. A patented method describes the preparation of the key intermediate 7-chloro-8-methylquinoline (B132762) via the cyclization of 2-methyl-3-chloroaniline with acrolein in the presence of a monobasic inorganic acid, which avoids the use of sulfuric acid and reduces wastewater. google.com

One of the most promising modern approaches involves the use of mixed lithium-magnesium reagents. The magnesiation of 7-chloroquinolines using i-PrMgCl·LiCl has been shown to be a highly efficient and selective method for functionalizing the quinoline core under mild conditions. worktribe.comdurham.ac.uk This technique can be performed in both batch and continuous flow setups, with flow conditions significantly reducing reaction times. worktribe.comdurham.ac.uk

Table 1: Comparison of Synthetic Methods for 7-Chloroquinoline (B30040) Derivatives

| Method | Precursors | Reagents/Catalysts | Conditions | Key Advantages | Reference |

|---|---|---|---|---|---|

| Modified Skraup Synthesis | 2-methyl-3-chloroaniline, acrolein | Monobasic inorganic acid, dehydrogenation agent | Organic solvent | Avoids sulfuric acid, reduces waste | google.com |

| Oxidation | 7-chloro-3,8-dimethylquinoline (B3058645) | Nitric acid, Vanadium(V) oxide | 140-150°C | Direct oxidation to carboxylic acid derivative | google.com |

| Vilsmeier-Haack Reaction | N-(3-tolyl)acetamide | POCl₃, DMF | 353 K | Regioselective synthesis of 2-chloro-7-methylquinoline-3-carbaldehyde (B1581332) | nih.gov |

| Metalesia (Batch) | 7-chloro-4-iodoquinoline (B1588978) | i-PrMgCl·LiCl, electrophiles | -70°C to rt | High selectivity, mild conditions, good to excellent yields | worktribe.comdurham.ac.uk |

| Metalesia (Flow) | 7-chloro-4-iodoquinoline | i-PrMgCl·LiCl, electrophiles | 25°C | Rapid reaction times (e.g., 50 seconds), scalable | worktribe.comdurham.ac.uk |

| Transition-Metal-Free Cycloisomerization | o-cinnamylanilines | KOtBu, DMSO | Room Temperature | Environmentally friendly, high yields, broad substrate scope | organic-chemistry.org |

These modern routes offer significant improvements in terms of yield, reaction time, and environmental impact, paving the way for more efficient and sustainable production of this compound and its derivatives.

Exploration of Undiscovered Reactivity Patterns and Transformation Mechanisms

Understanding the reactivity of the this compound core is crucial for its application as a synthetic building block. The electron-withdrawing nature of the nitrogen atom and the chloro-substituent, combined with the electron-donating methyl group, creates a nuanced electronic landscape that allows for diverse chemical transformations.

Research on related compounds provides significant insight. For example, studies on the photocatalytic degradation of quinmerac (B26131) (this compound-8-carboxylic acid) have identified several key transformation products. These include the formation of this compound-5,8-dione via oxidation and 7-chloro-3-(hydroxymethyl)quinoline-8-carboxylic acid, indicating that both the quinoline ring and the methyl group are susceptible to oxidative transformation. researchgate.net

Theoretical studies have further elucidated these reactivity patterns. Density Functional Theory (DFT) calculations on quinmerac predict that the molecule's frontier orbitals make it susceptible to various attacks. researchgate.net The calculations suggest that electrophilic and free-radical attacks are likely to result in aromatic substitutions, while nucleophilic attacks could lead to the cleavage of the C=N bond within the quinoline ring system. researchgate.net Kinetic and mechanistic studies of the reaction with hydroxyl radicals confirm that the degradation process is complex, involving multiple pathways. researchgate.net

Experimentally, the reactivity of the chloro-substituent has been exploited in nucleophilic substitution reactions. Additionally, the development of magnesiation strategies allows for the introduction of various electrophiles at specific positions on the quinoline ring, which would otherwise be difficult to functionalize. worktribe.comdurham.ac.uk For instance, after metalation, reaction with aldehydes or other electrophiles can introduce new functional groups, expanding the synthetic utility of the 7-chloroquinoline scaffold. durham.ac.uk

Advanced Computational Modeling for Predictive Chemical Design

Computational chemistry has become an indispensable tool for predicting the properties and reactivity of molecules, thereby guiding synthetic efforts and the design of new functional compounds. For this compound and its derivatives, methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are providing deep insights.

A detailed computational analysis of the closely related 2-Chloro-7-methylquinoline-3-carbaldehyde has been performed to understand its structural and electronic properties. dergipark.org.tr By calculating the energies of different conformers (cis and trans), researchers can identify the most stable molecular geometries. dergipark.org.tr Furthermore, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides crucial information about the molecule's electronic behavior. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and the energy required for electronic excitation. dergipark.org.tr

Table 2: Calculated Electronic Properties of 2-Chloro-7-methylquinoline-3-carbaldehyde Conformers

| Conformer | Ground State Energy (Hartree) | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|---|

| Trans | -857.29 | -6.64 | -2.31 | 4.33 | dergipark.org.tr |

| Cis | -857.28 | -6.61 | -2.31 | 4.30 | dergipark.org.tr |

Such computational studies can also predict the outcomes of chemical reactions. For instance, DFT-based reactivity descriptors like the Fukui function have been used to predict the most likely sites for electrophilic, nucleophilic, and radical attacks on the quinmerac molecule. researchgate.net This predictive power is invaluable for designing synthetic strategies and for understanding potential degradation pathways of these compounds in various environments. researchgate.netresearchgate.net

Designing Next-Generation Bioactive Quinoline Derivatives with Tuned Mechanistic Profiles

The quinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous drugs with a wide range of biological activities, including antimalarial, anticancer, and antimicrobial properties. researchgate.netontosight.ai this compound serves as an excellent starting point for the design of new bioactive agents, where its structure can be systematically modified to tune its biological activity and mechanistic profile.

The presence of the chloro group is often associated with enhanced biological activity. rsc.org By using this compound as a core scaffold, researchers can synthesize libraries of new derivatives for biological screening. For example, hybrid molecules combining the 2-chloro-7-methylquinoline (B2438791) core with a triazole moiety have been designed as potential new pharmacological agents. mdpi.com This strategy of molecular hybridization aims to combine the beneficial properties of two different pharmacophores into a single molecule.

The functional groups on the this compound scaffold offer multiple points for chemical modification. The methyl group can be oxidized or otherwise functionalized, while the chloro group can be substituted. Furthermore, reactions can be directed to other positions on the quinoline ring. The synthesis of a library of 4-carbinol quinoline derivatives, prepared from 7-chloroquinoline precursors, has yielded compounds with interesting antiproliferative properties against human cancer cell lines. durham.ac.uk This demonstrates that targeted modifications to the core structure can lead to the discovery of potent and selective bioactive compounds.

Potential Applications in Materials Science and Other Non-Biological Domains

While the biological applications of quinolines are well-documented, their unique electronic and photophysical properties also make them attractive candidates for applications in materials science. Quinoline derivatives are being explored for use in functional materials such as dyes, sensors, and organic light-emitting diodes (OLEDs). researchgate.netrsc.org

The this compound structure, with its combination of electron-donating and electron-withdrawing groups, can be expected to possess interesting fluorescent properties. ontosight.ai By modifying the core structure, these properties can be tuned for specific applications. For example, the introduction of [2.2]paracyclophane units onto a quinoline scaffold has been explored as a strategy to create novel compounds with potential uses in materials science and catalysis. rsc.org

The reactivity of the this compound core allows it to serve as a building block for larger, more complex molecular architectures. A related bromo-chloro-methylquinoline has been computationally predicted to have potential as a colorant or flame retardant, suggesting that halo-substituted methylquinolines could find use in the development of advanced polymers and functional materials. smolecule.comepa.gov The synthesis of polysubstituted quinolines is of great interest for these applications, and new methods that allow for precise control over the substitution pattern are critical for advancing this field. organic-chemistry.org

Integration with Flow Chemistry and Automated Synthesis Platforms for High-Throughput Research

The push for faster and more efficient research and development in both academia and industry has led to the adoption of automation and high-throughput technologies. Flow chemistry, in particular, offers significant advantages over traditional batch synthesis, including enhanced safety, better process control, and easier scalability. durham.ac.uk

The synthesis of functionalized 7-chloroquinolines has been successfully translated to a continuous flow process. worktribe.comdurham.ac.uk Using a flow reactor, the metalation of a 7-chloroquinoline precursor and subsequent reaction with an electrophile could be achieved in a residence time of just 50 seconds, a dramatic improvement over batch conditions. worktribe.com Such rapid synthesis enables the creation of large libraries of related compounds in a short amount of time.

These automated synthesis platforms can be coupled with high-throughput screening techniques to accelerate the discovery of new compounds with desired properties. For example, novel quinoline derivatives have been screened for their activity as ion channel modulators using an automated patch-clamp electrophysiology platform. rsc.org This integration of automated synthesis and screening creates a powerful workflow for discovering new drug candidates and functional materials. researchgate.net By applying this approach to derivatives of this compound, researchers can rapidly explore the chemical space around this versatile scaffold, significantly accelerating the pace of discovery.

Q & A

Q. What are the common synthetic routes for 7-Chloro-3-methylquinoline, and what experimental conditions are critical for reproducibility?

The synthesis of this compound typically involves cyclization reactions using catalysts like magnesium and ammonium chloride under reflux conditions. For example, one-step protocols employ diethyl (ethoxymethylene)malonate as a solvent, heated to 300°C, followed by quenching to room temperature to yield the quinoline backbone . Another method utilizes Grubbs second-generation catalysts in dichloromethane at 50°C for 1 hour, followed by hydrolysis in methanol/water . Key factors for reproducibility include precise temperature control, stoichiometric ratios of reagents, and inert atmosphere maintenance to prevent side reactions.

Q. How is the molecular structure of this compound confirmed experimentally?

X-ray crystallography is the gold standard for structural determination, as it resolves spatial arrangements of substituents (e.g., chlorine and methyl groups). For small-molecule refinement, SHELXL is widely used to analyze diffraction data . Complementary techniques like NMR spectroscopy (e.g., , , and NMR) validate functional groups and regiochemistry, while mass spectrometry confirms molecular weight .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Store the compound in a tightly sealed container in a cool, ventilated area away from heat or sunlight. Use nitrile gloves, lab coats, and P95 respirators to avoid inhalation of dust. For spills, neutralize with inert adsorbents and dispose of waste via approved hazardous chemical protocols .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized while minimizing isomer formation?

Isomer-free synthesis requires careful selection of reaction pathways. A Hungarian patent describes a two-step process using sodium hydroxide in water to hydrolyze intermediates, achieving >95% purity by suppressing keto-enol tautomerism . Kinetic control via low-temperature reactions (<50°C) and catalytic additives (e.g., phase-transfer catalysts) can further enhance regioselectivity .

Q. What advanced analytical strategies resolve contradictions in reported physical properties (e.g., melting points or solubility)?

Discrepancies often arise from polymorphic forms or residual solvents. High-resolution techniques like differential scanning calorimetry (DSC) and dynamic vapor sorption (DVS) can differentiate polymorphs. Pairing HPLC (using C18 columns with acetonitrile/water gradients) with charged aerosol detection ensures purity >99.5% .

Q. How do computational methods complement experimental data in predicting the reactivity of this compound derivatives?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic effects of substituents, predicting sites for electrophilic substitution. Molecular docking studies assess binding affinities to biological targets (e.g., malaria parasite proteins), guiding rational drug design .

Q. What methodologies address discrepancies in biological activity data across studies using this compound analogs?

Systematic variation of substituents (e.g., replacing methyl with ethyl groups) and rigorous dose-response assays (e.g., IC determinations in cell cultures) clarify structure-activity relationships. Meta-analyses of published data using tools like RevMan can identify confounding factors (e.g., solvent effects) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。